
1-Amino-2-(4-methylanilino)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-(p-tolylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is known for its vibrant color and is commonly used as a dye. The compound’s structure consists of an anthracene backbone with amino groups at the 1 and 2 positions and a p-tolylamino group at the 2 position. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-2-(p-tolylamino)anthracene-9,10-dione can be synthesized through several methods:
Condensation Reaction: One common method involves the condensation of 1,4-dihydroxyanthraquinone with p-toluidine.
Reduction and Condensation: Another method involves the reduction of 1,4-dihydroxyanthraquinone to its leuco form, followed by condensation with p-toluidine and subsequent oxidation to yield the final product.
Industrial Production Methods: Industrial production of 1-Amino-2-(p-tolylamino)anthracene-9,10-dione often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Purification of 1,4-dihydroxyanthraquinone and p-toluidine.
Reaction: Conducting the condensation reaction in large reactors with controlled temperature and pressure.
Purification: Filtration, drying, and milling to obtain the final product in the desired form.
化学反应分析
Types of Reactions: 1-Amino-2-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its leuco form.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Leuco forms of the compound.
Substitution: Various substituted anthraquinone derivatives.
科学研究应用
1-Amino-2-(p-tolylamino)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Investigated for its potential as a biological stain and in fluorescence microscopy.
Industry: Utilized in the production of colored plastics, textiles, and inks.
作用机制
The compound exerts its effects through several mechanisms:
DNA Intercalation: The planar structure allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Enzyme Inhibition: Inhibits topoisomerase enzymes, leading to DNA strand breaks and apoptosis in cancer cells.
Reactive Oxygen Species (ROS) Generation: Can generate ROS, leading to oxidative stress and cell death.
相似化合物的比较
1-Amino-2-(p-tolylamino)anthracene-9,10-dione is compared with other anthraquinone derivatives:
Mitoxantrone: A well-known anticancer drug with similar DNA intercalation properties.
Ametantrone: Another anticancer agent with a similar mechanism of action.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: A structurally similar compound used in dye applications.
Uniqueness: 1-Amino-2-(p-tolylamino)anthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical properties and enhances its applicability in various fields .
属性
CAS 编号 |
60190-22-9 |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
1-amino-2-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O2/c1-12-6-8-13(9-7-12)23-17-11-10-16-18(19(17)22)21(25)15-5-3-2-4-14(15)20(16)24/h2-11,23H,22H2,1H3 |
InChI 键 |
SKAAQVAKEPRQLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


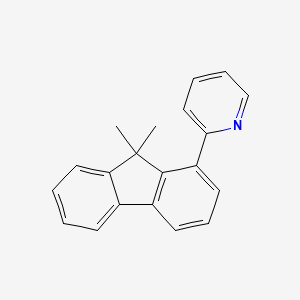
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
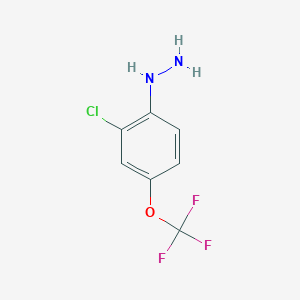
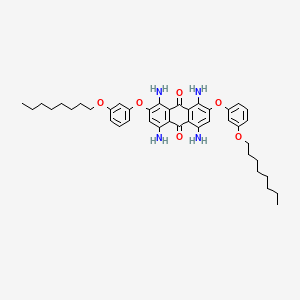
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
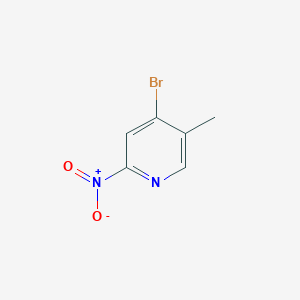


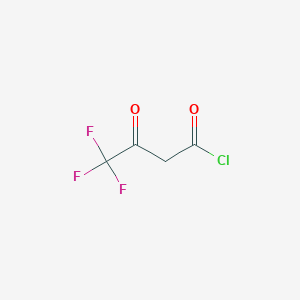
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
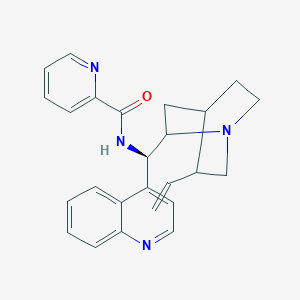
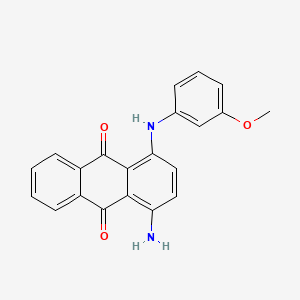
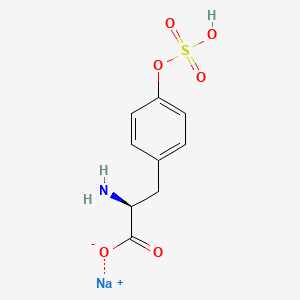
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)
